N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide
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Overview
Description
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to its antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-acetylpyrrole: Shares a similar pyrrole ring structure but differs in the substitution pattern.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide: Another pyrrole derivative with different functional groups.
Uniqueness
N-(1-Acetyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(1-acetyl-2,4-dimethylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-12(9(4)14)7(2)10(6)11-8(3)13/h5H,1-4H3,(H,11,13) |
InChI Key |
WZTLUNDFZRWLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1NC(=O)C)C)C(=O)C |
Origin of Product |
United States |
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